molecular formula C8H11NO B032638 6-methyl-3-Pyridineethanol CAS No. 100189-17-1

6-methyl-3-Pyridineethanol

Cat. No. B032638
M. Wt: 137.18 g/mol
InChI Key: CRZJKFRQNPDUIV-UHFFFAOYSA-N
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Description

6-Methyl-3-Pyridineethanol, a pyridine derivative, is an organic compound with potential applications in various fields of chemistry and materials science. The interest in such compounds arises from their unique structural and chemical properties that can be harnessed for the development of pharmaceuticals, materials, and catalysts.

Synthesis Analysis

The synthesis of pyridine derivatives often involves strategies that include lithiation, Grignard reactions, and N-oxidation processes. For example, phosphinoyl Grignard-based substitutions on chloromethylpyridines followed by N-oxidation have been used to produce trifunctional ligands with pyridine cores (Pailloux et al., 2009). Additionally, the synthesis of lithium complexes of pyridine derivatives highlights the diversity of synthetic approaches and the importance of specific functional groups in directing the synthesis outcomes (Baldamus et al., 2003).

Molecular Structure Analysis

The molecular and crystal structures of pyridine derivatives have been extensively studied using X-ray diffraction and quantum chemical DFT calculations. These studies reveal details about conformation, dimer formation, and the influence of hydrogen bonding on the structural arrangement of molecules (Kucharska et al., 2013), (Michalski et al., 2018).

Chemical Reactions and Properties

The reactivity of pyridine derivatives is influenced by their structure, with variations in substituents affecting their chemical behavior. The study of such compounds includes investigations into their coordination properties with metals, highlighting their potential as ligands in complex formation (Pailloux et al., 2009).

Scientific Research Applications

Application in Coordination Chemistry and Luminescence

6-Methyl-3-Pyridineethanol derivatives have been explored for their potential in coordination chemistry. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been reviewed. These compounds are noted for their utility in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Application in Molecular Magnetism

The exploration of lanthanide complexes using derivatives of 6-Methyl-3-Pyridineethanol has been significant in the field of molecular magnetism. A study describes the synthesis of a lithium complex of 6-methyl-2-(trimethylsilylamino)pyridine and its use in forming lanthanoid complexes. These complexes are of interest due to their moisture sensitivity and potential applications in molecular magnetism (Baldamus et al., 2003).

Application in Organic Synthesis

6-Methyl-3-Pyridineethanol and its derivatives have been utilized in organic synthesis. A notable application is the C-3/5 methylation of pyridines using temporary dearomatization, a method that introduces a methyl group onto the aromatic ring of pyridines. This process is significant for its use of methanol and formaldehyde as key reagents (Grozavu et al., 2020).

Application in Material Science

The derivatives of 6-Methyl-3-Pyridineethanol have been used in material science, particularly in synthesizing fluorescent polyphenol species. These species demonstrate potential in electronic, opto-electronic, photovoltaic applications, and aerospace applications due to their polyconjugated structures, low band gaps, and high thermal stabilities (Kaya et al., 2010).

Application in Crystallography

In crystallography, 6-Methyl-3-Pyridineethanol derivatives have been studied for their structural properties. For instance, the crystal and molecular structures of certain derivatives were determined, providing insights into the conformation of hydrazo-bonds and their influence on molecular and crystal structures (Kucharska et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJKFRQNPDUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543979
Record name 2-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-Pyridineethanol

CAS RN

100189-17-1
Record name 6-Methyl-3-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100189-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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